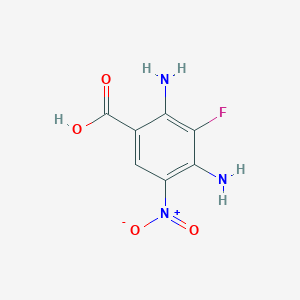










|
REACTION_CXSMILES
|
F[C:2]1[C:10]([F:11])=[C:9](F)[C:8]([N+:13]([O-:15])=[O:14])=[CH:7][C:3]=1[C:4](O)=O.[OH-:16].[NH4+:17].[OH2:18].C(O)(=O)C.C[N:24]1CCCC1=O>>[NH2:17][C:2]1[C:10]([F:11])=[C:9]([NH2:24])[C:8]([N+:13]([O-:15])=[O:14])=[CH:7][C:3]=1[C:4]([OH:18])=[O:16] |f:1.2|
|


|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=O)O)C=C(C(=C1F)F)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
7.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
|
Name
|
|
|
Quantity
|
12.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(CCC1)=O
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
85 (± 5) °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
During the reaction the mixture
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
TEMPERATURE
|
|
Details
|
by heating at 80-90° C. in the sealed reactor for an additional 1.5 hours
|
|
Duration
|
1.5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
producing a homogeneous, brown solution with a pH of 9.4
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to 0° C. the product
|
|
Type
|
CUSTOM
|
|
Details
|
was isolated by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with a mixture of water (10 mL) and MeOH (10 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
dried in a vacuum oven at 50° C.
|


Reaction Time |
1.75 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C(=O)O)C=C(C(=C1F)N)[N+](=O)[O-]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.4 g | |
| YIELD: PERCENTYIELD | 86% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |